molecular formula C18H20ClN3O3 B300153 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide

Numéro de catalogue B300153
Poids moléculaire: 361.8 g/mol
Clé InChI: QISSWNWDVXETJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide, also known as sorafenib, is a targeted cancer therapy drug that was approved by the FDA in 2005. Sorafenib is used to treat a variety of cancers, including liver, kidney, and thyroid cancer.

Mécanisme D'action

Sorafenib works by inhibiting several protein kinases that are involved in cancer cell signaling pathways. These protein kinases include RAF kinase, VEGFR-2, VEGFR-3, PDGFR-beta, and c-KIT. By inhibiting these protein kinases, 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide can block the growth and proliferation of cancer cells, as well as inhibit the formation of new blood vessels that supply nutrients to cancer cells.
Biochemical and Physiological Effects
Sorafenib has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and decrease the expression of proteins involved in angiogenesis. Sorafenib can also cause side effects such as fatigue, diarrhea, and skin rash.

Avantages Et Limitations Des Expériences En Laboratoire

Sorafenib has several advantages for lab experiments. It is a targeted therapy drug that can be used to study specific signaling pathways involved in cancer cell proliferation and angiogenesis. Sorafenib can also be used in combination with other cancer therapies to study their synergistic effects. However, 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide has limitations for lab experiments, such as its potential toxicity to non-cancer cells and its high cost.

Orientations Futures

There are several future directions for the study of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide. One direction is the development of new 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide analogs that have improved efficacy and fewer side effects. Another direction is the study of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide in combination with immunotherapy drugs, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Additionally, the use of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, is an area of active research.

Méthodes De Synthèse

The synthesis method of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide involves several steps. The first step is the reaction between 3-chloroaniline and chloroacetyl chloride to form 3-chloro-N-(chloroacetyl)aniline. The second step is the reaction between 3-chloro-N-(chloroacetyl)aniline and ethyl 2-bromoacetate to form 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-bromoethyl)propanamide. The third step is the reaction between 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-bromoethyl)propanamide and sodium phenoxyacetate to form 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide.

Applications De Recherche Scientifique

Sorafenib has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of cancer cells by targeting multiple signaling pathways involved in cancer cell proliferation, angiogenesis, and metastasis. Sorafenib has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

Propriétés

Nom du produit

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide

Formule moléculaire

C18H20ClN3O3

Poids moléculaire

361.8 g/mol

Nom IUPAC

3-[(3-chlorophenyl)carbamoylamino]-N-(2-phenoxyethyl)propanamide

InChI

InChI=1S/C18H20ClN3O3/c19-14-5-4-6-15(13-14)22-18(24)21-10-9-17(23)20-11-12-25-16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H,20,23)(H2,21,22,24)

Clé InChI

QISSWNWDVXETJW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCNC(=O)CCNC(=O)NC2=CC(=CC=C2)Cl

SMILES canonique

C1=CC=C(C=C1)OCCNC(=O)CCNC(=O)NC2=CC(=CC=C2)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.